molecular formula C8H10BrNO B11751978 O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine

Cat. No.: B11751978
M. Wt: 216.07 g/mol
InChI Key: SQLCAMRKZDWYBT-UHFFFAOYSA-N
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Description

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a hydroxylamine group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of covalent bonds and subsequent chemical transformations. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    O-[(4-methylphenyl)methyl]hydroxylamine: Similar structure but lacks the bromine atom.

    O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine: Contains a chlorine atom instead of bromine.

    O-[(3-bromo-4-ethylphenyl)methyl]hydroxylamine: Contains an ethyl group instead of a methyl group.

Uniqueness

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3

InChI Key

SQLCAMRKZDWYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CON)Br

Origin of Product

United States

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